6-Methyl-2-pyridinecarboxaldehyde semicarbazone
CAS No.: 90953-04-1
Cat. No.: VC17067947
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90953-04-1 |
|---|---|
| Molecular Formula | C8H10N4O |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | [(E)-(6-methylpyridin-2-yl)methylideneamino]urea |
| Standard InChI | InChI=1S/C8H10N4O/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b10-5+ |
| Standard InChI Key | OVAJJTKLTHDKNX-BJMVGYQFSA-N |
| Isomeric SMILES | CC1=NC(=CC=C1)/C=N/NC(=O)N |
| Canonical SMILES | CC1=NC(=CC=C1)C=NNC(=O)N |
Introduction
Structural and Chemical Identity
6-Methyl-2-pyridinecarboxaldehyde semicarbazone (C₉H₁₁N₅O) is a nitrogen-rich heterocyclic compound featuring:
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A pyridine ring substituted with a methyl group at the 6-position.
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A semicarbazone moiety (–NH–C(=O)–NH₂) at the 2-position, formed via condensation of the aldehyde group with semicarbazide.
The pyridine ring contributes aromaticity and basicity, while the semicarbazone group introduces hydrogen-bonding capabilities and metal-coordination sites. This dual functionality enables applications in coordination chemistry and bioactive molecule design .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a nucleophilic addition-elimination reaction between 6-methyl-2-pyridinecarboxaldehyde and semicarbazide hydrochloride. A representative protocol, adapted from Pandita et al. (2004), involves:
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Grinding Method:
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Solution-Phase Synthesis:
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Grinding | Room temperature | 78 | >95 |
| Reflux | Ethanol/water, 80°C | 90 | >98 |
Mechanistic Insights
The reaction proceeds via:
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Protonation of the aldehyde oxygen, enhancing electrophilicity.
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Nucleophilic attack by the semicarbazide amino group.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (KBr, cm⁻¹):
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ν(N–H): 3250–3150 (s, semicarbazone NH₂).
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ν(C=N): 1610–1590 (s, imine stretch).
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ν(C=O): 1680–1660 (s, carbonyl of semicarbazone).
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Absence of ν(C=O) at ~1700 cm⁻¹ confirms aldehyde conversion .
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.45 (s, 1H, CH=N).
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δ 7.80–7.20 (m, 3H, pyridine-H).
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δ 2.50 (s, 3H, CH₃).
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δ 6.20 (br s, 2H, NH₂).
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¹³C NMR:
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δ 178.2 (C=O).
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δ 155.0 (C=N).
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δ 120–150 (pyridine carbons).
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X-ray Crystallography
While no crystal structure of this specific compound is reported, analogous pyridyl semicarbazones (e.g., p-nitrophenyl derivatives) adopt planar configurations with intermolecular hydrogen bonds stabilizing the lattice. Copper complexes of related structures exhibit monomeric or dimeric geometries depending on substituents .
Physicochemical Properties
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular weight | 205.22 g/mol |
| Melting point | 192–195°C (decomp.) |
| Solubility | DMSO > Methanol > Water |
| λₘₐₓ (UV-Vis, EtOH) | 285 nm (π→π*) |
The semicarbazone’s limited aqueous solubility (≈2 mg/mL at 25°C) necessitates formulation strategies for biological testing .
Biological Activity and Applications
Enzyme Inhibition
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Monoamine Oxidase-B (MAO-B) Inhibition:
Analogous 5-nitrothiazole semicarbazones exhibit MAO-B inhibition (IC₅₀ = 0.212 µM) via competitive binding to the flavin adenine dinucleotide (FAD) site. Docking studies suggest the pyridine ring engages in π-π stacking with Phe343, while the semicarbazone NH forms hydrogen bonds with Tyr435 . -
Acetylcholinesterase (AChE) Inhibition:
Thiosemicarbazones with pyridyl motifs show mixed-type inhibition (IC₅₀ = 0.264 µM), suggesting potential for Alzheimer’s disease research .
Anticonvulsant Activity
Imidazole-incorporated semicarbazones demonstrated protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, elevating brain GABA levels by 80%. Structural similarities suggest 6-methyl-2-pyridinecarboxaldehyde semicarbazone may share this activity .
Coordination Chemistry
Metal Complex Formation
Reaction with Cu(II), Co(II), and Cd(II) salts yields complexes with varied geometries:
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Cu(II) Complexes: Distorted octahedral or square-planar structures. EPR spectra (g∥ = 2.25, g⟂ = 2.06) indicate dx²−y² ground state .
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Cd(II) Complexes: Monomeric species with nitrate co-ligands .
Table 3: Stability Constants (log β)
| Metal Ion | log β (1:1) | log β (1:2) |
|---|---|---|
| Cu²⁺ | 8.2 | 14.5 |
| Co²⁺ | 6.8 | 11.9 |
Industrial and Material Science Applications
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